Superior MOCVD Thin‑Film Morphology: Finer Grains, Smoother Surfaces, and Better Step Coverage vs. (CH₃)₃CH₃CpPt
In a direct head‑to‑head MOCVD study on thermally oxidized Si substrates at 350 °C, Pt films deposited from Pt(acac)₂ exhibited a finer grain size (25 nm vs. 50 nm), a smaller root‑mean‑square surface roughness (5 nm vs. 15 nm), and dramatically better step coverage (95 % vs. 35 %) compared to films from the organometallic precursor (CH₃)₃CH₃CpPt [1]. The Pt(acac)₂‑derived films also displayed a preferred (111) orientation with I(111)/I(200) = 40.
| Evidence Dimension | Grain size, RMS surface roughness, step coverage |
|---|---|
| Target Compound Data | Grain size 25 nm; RMS roughness 5 nm; step coverage 95 % |
| Comparator Or Baseline | (CH₃)₃CH₃CpPt: grain size 50 nm; RMS roughness 15 nm; step coverage 35 % |
| Quantified Difference | Grain size 2× finer; roughness 3× lower; step coverage 60 percentage points higher |
| Conditions | Liquid‑source MOCVD, substrate temperature 350 °C, low‑pressure hot‑wall reactor |
Why This Matters
For microelectronic and MEMS applications requiring conformal coatings on high‑aspect‑ratio features, Pt(acac)₂ delivers substantially better film uniformity, which directly reduces device failure rates and improves yield.
- [1] Goswami, J.; Wang, C. G.; Cao, W.; Dey, S. MOCVD of Platinum Films from (CH₃)₃CH₃CpPt and Pt(acac)₂: Nanostructure, Conformality, and Electrical Resistivity. Adv. Mater. 2003, 15, 213–220. View Source
